molecular formula C15H16O6 B12304424 6H-Dibenzo[b,d]pyran-6-one, 2,3,4,4a-tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-, (2R,3R,4aR)-rel-

6H-Dibenzo[b,d]pyran-6-one, 2,3,4,4a-tetrahydro-2,3,7-trihydroxy-9-methoxy-4a-methyl-, (2R,3R,4aR)-rel-

Cat. No.: B12304424
M. Wt: 292.28 g/mol
InChI Key: MMHTXEATDNFMMY-UHFFFAOYSA-N
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Description

Isoaltenuene is a metabolite produced by the fungus Alternaria alternata. It is a diastereoisomer of altenuene, with an inverted configuration at the C-2’ position. The compound has been isolated from rice cultures of Alternaria alternata and purified using semipreparative high-performance liquid chromatography (HPLC). The structure of isoaltenuene has been elucidated using various spectroscopic techniques, including ultraviolet (UV), infrared (IR), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy .

Preparation Methods

Isoaltenuene is typically isolated from cultures of Alternaria alternata. The process involves growing the fungus on a suitable medium, such as rice, and then extracting the metabolites. The crude extract is then subjected to semipreparative HPLC to purify isoaltenuene. The structure is confirmed using UV, IR, MS, and NMR spectroscopy .

Chemical Reactions Analysis

Isoaltenuene undergoes various chemical reactions, including hydroxylation and methylation. These reactions are typically carried out using specific reagents and conditions. For example, hydroxylation can be achieved using hydroxylating agents, while methylation can be carried out using methylating agents. The major products formed from these reactions include hydroxylated and methylated derivatives of isoaltenuene .

Mechanism of Action

The mechanism of action of isoaltenuene involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Staphylococcus aureus suggests that it may interfere with bacterial cell wall synthesis or other essential cellular processes. the exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Isoaltenuene is structurally similar to other metabolites produced by Alternaria fungi, such as altenuene, dihydroaltenuenes, and dehydroaltenuenes. These compounds share a common dibenzopyrone core structure but differ in their stereochemistry and functional groups. Isoaltenuene is unique due to its specific configuration at the C-2’ position, which distinguishes it from its isomers and other related compounds .

Properties

IUPAC Name

2,3,7-trihydroxy-9-methoxy-4a-methyl-3,4-dihydro-2H-benzo[c]chromen-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O6/c1-15-6-12(18)10(16)5-9(15)8-3-7(20-2)4-11(17)13(8)14(19)21-15/h3-5,10,12,16-18H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHTXEATDNFMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C(C=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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